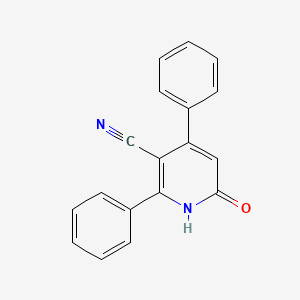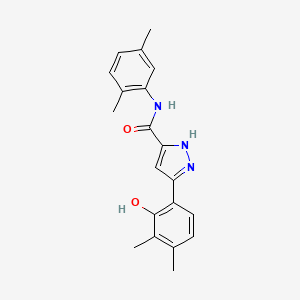
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- is a chemical compound with the molecular formula C12H16O3 It is a derivative of isobenzofuranone, characterized by the presence of a butyl group at the 3-position and a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of isobenzofuranone with butyl Grignard reagent, followed by oxidation to introduce the hydroxyl group at the 4-position. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10 to 0°C for the Grignard reaction, followed by room temperature for oxidation
Reagents: Butyl magnesium bromide (Grignard reagent), oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Industrial Production Methods
In an industrial setting, the production of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the isobenzofuranone ring can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, DMP, or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-butyl-4-oxo-1(3H)-isobenzofuranone or 3-butyl-4-carboxy-1(3H)-isobenzofuranone.
Reduction: Formation of 3-butyl-4-hydroxy-1,2-dihydroisobenzofuran.
Substitution: Formation of various 3-substituted isobenzofuranone derivatives.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1(3H)-Isobenzofuranone, 3-methyl-4-hydroxy-
- 1(3H)-Isobenzofuranone, 3-ethyl-4-hydroxy-
- 1(3H)-Isobenzofuranone, 3-propyl-4-hydroxy-
Uniqueness
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group enhances the compound’s hydrophobicity, potentially affecting its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
74459-23-7 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-butyl-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-11-8(12(14)15-10)5-4-6-9(11)13/h4-6,10,13H,2-3,7H2,1H3 |
Clé InChI |
JQSVHBFDZXZENO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2=C(C=CC=C2O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14078749.png)
![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)




![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)



![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
